molecular formula C8H11BrClN3 B1531933 5-Bromo-4-(tert-butyl)-6-chloropyrimidin-2-amine CAS No. 1894552-79-4

5-Bromo-4-(tert-butyl)-6-chloropyrimidin-2-amine

Cat. No.: B1531933
CAS No.: 1894552-79-4
M. Wt: 264.55 g/mol
InChI Key: NLCUZOCFCCKBKN-UHFFFAOYSA-N
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Description

5-Bromo-4-(tert-butyl)-6-chloropyrimidin-2-amine (CAS 1894552-79-4) is a high-purity pyrimidine derivative of interest in pharmaceutical and agrochemical research. The compound features a bromo-chloro substitution pattern on the pyrimidine ring, a 2-amine functional group, and a sterically demanding tert-butyl substituent . This specific structure, with a molecular formula of C8H11BrClN3 and a molecular weight of 264.55 g/mol, makes it a valuable and versatile building block (synthon) for synthetic organic chemistry . Researchers can utilize this compound to develop more complex molecules, particularly through metal-catalyzed cross-coupling reactions where the bromo and chloro groups offer orthogonal reactivity. The presence of multiple halogen atoms and the amine group allows for selective functionalization, enabling the creation of diverse compound libraries for screening in drug discovery programs. The tert-butyl group can be strategically employed to influence the pharmacokinetic properties, such as metabolic stability, of lead compounds. This chemical is provided For Research Use Only and is strictly not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-bromo-4-tert-butyl-6-chloropyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrClN3/c1-8(2,3)5-4(9)6(10)13-7(11)12-5/h1-3H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLCUZOCFCCKBKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C(=NC(=N1)N)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Preparation

  • The pyrimidine core is often synthesized from substituted benzonitrile derivatives or related precursors via condensation with cyanamide in the presence of inorganic acids (e.g., nitric acid, sulfuric acid, or hydrochloric acid) at elevated temperatures (80–120 °C) in solvents such as water, methanol, or ethanol.

  • For example, 4-aminobenzonitrile reacts with cyanamide under acidic aqueous conditions to form intermediate pyrimidine derivatives.

Introduction of tert-Butyl Group

  • The tert-butyl substituent at the 4-position is typically introduced via alkylation reactions on the pyrimidine ring or by starting from tert-butyl-substituted pyrimidine derivatives.

  • This step may involve Friedel-Crafts alkylation or nucleophilic substitution with tert-butyl reagents under carefully controlled temperature and solvent conditions to avoid side reactions.

Chlorination at the 6-Position

  • Chlorination is commonly achieved by reacting the pyrimidine intermediate with phosphorus oxychloride (POCl₃) at elevated temperatures, sometimes in the presence of a base, with or without solvents.

  • This reaction converts hydroxyl or amino substituents at the 6-position into the corresponding chloro group.

Bromination at the 5-Position

  • Bromination is a critical step to introduce the bromine atom at the 5-position.

  • It is typically carried out by reacting the chlorinated tert-butyl pyrimidine intermediate with brominating agents such as bromine (Br₂) or N-bromosuccinimide (NBS) in suitable solvents like tetrahydrofuran (THF), dichloromethane (DCM), or dimethylformamide (DMF).

  • Reaction temperatures are controlled (often 0–5 °C or room temperature) to ensure selective bromination without over-bromination or side reactions.

Amination at the 2-Position

  • The final amination step involves substitution of the 2-position halogen (usually chlorine) with ammonia or amine sources.

  • This reaction is performed by treating the brominated and chlorinated pyrimidine intermediate with ammonia dissolved in solvents such as THF, 1,4-dioxane, or DCM at temperatures ranging from 25 °C to 150 °C.

  • The reaction conditions are optimized to maximize conversion to the 2-amine while minimizing by-products.

Representative Reaction Scheme Summary

Step Reaction Type Reagents/Conditions Solvents Temperature (°C) Notes
1 Pyrimidine formation 4-Aminobenzonitrile + cyanamide + inorganic acid Water, methanol, ethanol 80–120 Acid catalyzed cyclization
2 Alkylation Introduction of tert-butyl group Various Controlled Friedel-Crafts or nucleophilic substitution
3 Chlorination Phosphorus oxychloride (POCl₃) Optional solvent Elevated Converts hydroxyl/amino to chloro
4 Bromination Bromine or N-bromosuccinimide THF, DCM, DMF 0–25 Selective bromination at 5-position
5 Amination Ammonia in THF, 1,4-dioxane, or DCM THF, 1,4-dioxane, DCM 25–150 Substitution at 2-position to amine

Purification and Characterization

  • The intermediate and final products are generally purified by recrystallization from solvents such as acetonitrile, toluene, or ethyl acetate.

  • Column chromatography using silica gel with solvent gradients (e.g., hexane/ethyl acetate) is employed to separate by-products and achieve high purity (>95%).

  • Structural confirmation is performed through:

    • Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy to verify substitution patterns.

    • High-Resolution Mass Spectrometry (HRMS) for molecular weight confirmation.

    • X-ray crystallography for detailed spatial arrangement, especially to confirm the positions of bromine, chlorine, and tert-butyl groups.

Research Findings and Process Optimization

  • Patents emphasize the use of bromine or N-bromosuccinimide as effective brominating agents, with solvents like THF, DCM, or DMF providing good reaction media for selective halogenation.

  • The amination step with ammonia is optimized by varying temperature and solvent to improve yield and purity, with higher temperatures (up to 150 °C) facilitating efficient substitution without decomposition.

  • Recrystallization techniques are critical for isolating pure intermediates, which directly impacts the yield and quality of the final amine compound.

  • Industrial-scale processes may employ continuous flow reactors and automated systems to maintain consistent reaction conditions, maximize yield, and minimize impurities.

Summary Table of Key Preparation Parameters

Parameter Description Typical Range/Conditions
Starting materials 4-Aminobenzonitrile, cyanamide, tert-butyl pyrimidine precursors Commercially available or synthesized in situ
Brominating agent Bromine, N-bromosuccinimide Stoichiometric or slight excess
Chlorinating agent Phosphorus oxychloride (POCl₃) Excess, neat or in solvent
Amination reagent Ammonia solution Concentrated ammonia in organic solvent
Solvents THF, DCM, DMF, methanol, ethanol, water Depends on step; polar aprotic solvents favored
Reaction temperature 0–150 °C Low temp for bromination; elevated for amination
Purification methods Recrystallization, column chromatography Solvent-dependent
Yield Moderate to high (varies by step) Typically >70% per step with optimization

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-(tert-butyl)-6-chloropyrimidin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions often involve the use of polar aprotic solvents and elevated temperatures.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemical Reactions

5-Bromo-4-(tert-butyl)-6-chloropyrimidin-2-amine can undergo various reactions:

  • Substitution Reactions : The halogen atoms can be substituted with nucleophiles such as amines or thiols.
  • Oxidation and Reduction : Can be oxidized or reduced to form different derivatives.
  • Coupling Reactions : Participates in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Major Products Formed

The reactions yield various substituted pyrimidines and other organic molecules that are significant in pharmaceutical synthesis.

Scientific Research Applications

  • Medicinal Chemistry
    • Serves as an intermediate in synthesizing pharmaceutical compounds with potential therapeutic effects, including antiviral agents like etravirine, which is used in HIV treatment .
    • Exhibits enzyme inhibition properties, potentially affecting metabolic pathways critical for drug development.
  • Agricultural Chemistry
    • Utilized in developing agrochemicals such as herbicides and fungicides due to its biological activity against pests and pathogens .
  • Biological Activity
    • Preliminary studies suggest antimicrobial properties, making it a candidate for further investigation in drug development .
    • Interacts with specific receptors and enzymes, influencing various biological pathways.

Etravirine Synthesis

A notable application of this compound is its role as a key intermediate in the synthesis of etravirine. This compound has shown effectiveness against HIV by inhibiting viral replication through its interaction with reverse transcriptase .

Antimicrobial Studies

Research has indicated that derivatives of this compound exhibit significant antimicrobial activity against various pathogens, providing a basis for developing new antibiotics .

Biological Activity

5-Bromo-4-(tert-butyl)-6-chloropyrimidin-2-amine is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of bromine and chlorine substituents, which contribute to its pharmacological properties. Understanding its biological activity is crucial for its application in medicinal chemistry and agricultural chemistry.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C9_{9}H10_{10}BrClN2_{2}
  • Molecular Weight : 263.55 g/mol

The presence of the tert-butyl group enhances its lipophilicity, which can influence its interaction with biological targets.

Research indicates that this compound exhibits biological activity through several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor for various enzymes, potentially affecting metabolic pathways.
  • Receptor Modulation : It may interact with specific receptors, altering signaling pathways that lead to therapeutic effects.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in drug development.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Type Effect Reference
Enzyme InhibitionInhibits specific kinases
AntimicrobialPotential activity against bacteria
CytotoxicityInduces cell death in cancer cells

Case Studies and Research Findings

  • Medicinal Chemistry Applications : The compound has been utilized as an intermediate in synthesizing pharmaceutical agents. Its structural features allow it to be modified for enhanced activity against targeted diseases, particularly in oncology.
  • Agricultural Chemistry : Research indicates that this compound can be developed into agrochemicals such as herbicides and fungicides due to its biological activity against pests and pathogens.
  • Structure-Activity Relationship (SAR) Studies : SAR studies have shown that modifications at the bromine and chlorine positions can significantly alter the potency and selectivity of the compound against various biological targets . For instance, changing halogen substituents has been linked to varying levels of kinase inhibition, highlighting the importance of these groups in determining biological outcomes .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The tert-butyl group in the target compound introduces steric hindrance, which can influence molecular packing, solubility, and binding affinity compared to smaller substituents. Key analogs and their differences include:

Compound Name CAS Number Substituents Molecular Weight Similarity Score Key Features
5-Bromo-2-chloropyrimidin-4-amine 205672-25-9 Br, Cl, NH₂ at positions 5, 2, 4 222.47 g/mol 0.58 Planar pyrimidine ring; hydrogen-bonded crystal network
5-Bromo-4-(tert-butyl)pyrimidine 32779-36-5 Br, tert-butyl at positions 5, 4 229.10 g/mol 0.73 Steric bulk from tert-butyl; potential for enhanced lipophilicity
5-Bromo-2-chloro-4,6-dimethylpyrimidine 13036-57-2 Br, Cl, CH₃ at positions 5, 2, 4,6 240.50 g/mol 0.81 Methyl groups increase symmetry; higher similarity but lacks NH₂
5-Bromo-6-chloro-2-(methylthio)pyrimidin-4-amine 63931-22-6 Br, Cl, SCH₃, NH₂ at positions 5,6,2,4 254.54 g/mol N/A Methylthio group enhances electron density; used in organometallic catalysis

Key Observations :

  • Steric Effects: The tert-butyl group in the target compound likely reduces crystallinity compared to smaller substituents (e.g., methyl or hydrogen) but improves solubility in non-polar solvents .
  • Hydrogen Bonding : Analogs with NH₂ groups (e.g., 5-Bromo-2-chloropyrimidin-4-amine) form extensive hydrogen-bonded networks (N–H···N interactions), critical for crystal engineering .
  • Electron-Withdrawing Groups: Halogens (Br, Cl) increase electrophilicity, facilitating nucleophilic substitution reactions, as seen in the synthesis of 5-Bromo-2-chloropyrimidin-4-amine via stannous chloride reduction .

Reactivity Trends :

  • Halogens at positions 5 and 6 (Br, Cl) are susceptible to Suzuki-Miyaura cross-coupling, enabling aryl/heteroaryl functionalization.
  • The NH₂ group at position 2 in analogs participates in condensation reactions (e.g., formation of Schiff bases) .

Q & A

Q. What are the standard synthetic routes for 5-Bromo-4-(tert-butyl)-6-chloropyrimidin-2-amine, and how can reaction conditions be optimized?

Methodological Answer :

  • Nucleophilic substitution is commonly employed, leveraging the reactivity of halogenated pyrimidine precursors. For example, tert-butyl groups are introduced via alkylation under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
  • Optimization strategies :
    • Catalyst screening : Use Pd-based catalysts (e.g., Pd(OAc)₂) to enhance coupling efficiency in Suzuki-Miyaura reactions for similar bromo-chloro pyrimidines .
    • Temperature control : Lower reaction temperatures (e.g., 0–25°C) reduce side reactions like dehalogenation .
    • Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of halogenated intermediates .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer :

  • Analytical techniques :
    • HPLC-MS : Quantify purity (>95%) and detect trace impurities (e.g., dehalogenated byproducts) using reverse-phase C18 columns and ESI ionization .
    • NMR spectroscopy :
  • ¹H NMR : Confirm tert-butyl protons (δ 1.3–1.5 ppm) and amine protons (δ 5.5–6.0 ppm) .
  • ¹³C NMR : Identify halogenated carbons (C-Br: δ 90–100 ppm; C-Cl: δ 105–110 ppm) .
    • X-ray crystallography : Resolve steric effects of the tert-butyl group on the pyrimidine ring (e.g., dihedral angles >30°) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the bromo and chloro substituents in cross-coupling reactions?

Methodological Answer :

  • Competitive reactivity : The bromine atom is more reactive than chlorine in Pd-catalyzed cross-couplings due to lower bond dissociation energy (C-Br: 70 kcal/mol vs. C-Cl: 85 kcal/mol) .
  • Experimental validation :
    • Kinetic studies : Monitor reaction progress via in-situ IR spectroscopy to track selective C-Br bond activation .
    • DFT calculations : Model transition states to predict regioselectivity in Suzuki-Miyaura reactions (e.g., bromine substitution occurs 10× faster than chlorine) .

Q. How can computational methods predict the compound’s stability under varying pH and temperature conditions?

Methodological Answer :

  • Molecular dynamics (MD) simulations :
    • Predict hydrolytic degradation pathways (e.g., tert-butyl group stabilizes the ring against acid-catalyzed hydrolysis) .
    • Calculate activation energy for dehalogenation using QM/MM hybrid models .
  • Experimental correlation :
    • Accelerated stability testing (40°C, 75% RH for 4 weeks) combined with LC-MS to validate computational predictions .

Q. How should researchers address contradictions in spectroscopic data between synthetic batches?

Methodological Answer :

  • Root-cause analysis :
    • Isotopic pattern analysis (HRMS) : Detect isotopic shifts (e.g., ⁷⁹Br/⁸¹Br vs. ³⁵Cl/³⁷Cl) to identify unintended halogen exchange .
    • Variable-temperature NMR : Resolve dynamic effects (e.g., tert-butyl rotation causing signal broadening at 25°C) .
  • Mitigation strategies :
    • Standardize quenching protocols (e.g., rapid cooling to -20°C post-reaction) to minimize decomposition .

Key Considerations for Experimental Design

  • Theoretical framework : Link studies to heterocyclic chemistry principles (e.g., Baldwin’s rules for ring closure) to rationalize synthetic pathways .
  • Interdisciplinary synergy : Combine synthetic chemistry with computational modeling to resolve mechanistic ambiguities .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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5-Bromo-4-(tert-butyl)-6-chloropyrimidin-2-amine
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5-Bromo-4-(tert-butyl)-6-chloropyrimidin-2-amine

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